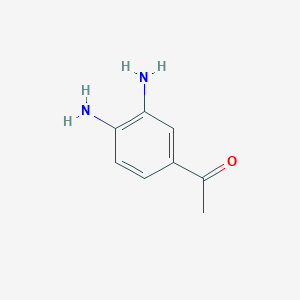

1-(3,4-Diaminophenyl)ethanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-diaminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVSGYAQHXJFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330802 | |

| Record name | 1-(3,4-diaminophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21304-39-2 | |

| Record name | 1-(3,4-Diaminophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21304-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-diaminophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-diaminophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Diaminophenyl)ethanone (CAS 21304-39-2): A Versatile Building Block for Advanced Chemical Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

1-(3,4-Diaminophenyl)ethanone, also known as 3',4'-Diaminoacetophenone, is a multifaceted organic compound that serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its unique structure, featuring an acetophenone core with ortho-disposed amino groups, renders it a highly reactive and versatile building block. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, detailed analytical characterization, and its significant applications in medicinal chemistry, materials science, and industrial processes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the synthetic potential of this important molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21304-39-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 132-133 °C (in Benzene) | - |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | - |

| InChIKey | FFVSGYAQHXJFAL-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N)N | [1] |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Practical Laboratory Approach

The most common and practical laboratory synthesis of this compound involves the reduction of a suitable nitro-substituted precursor, typically 1-(3-nitro-4-aminophenyl)ethanone or 1-(4-nitro-3-aminophenyl)ethanone. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A widely used method employs a metal-acid system, such as tin (Sn) and hydrochloric acid (HCl).[3][4][5]

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 1-(4-Amino-3-nitrophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Amino-3-nitrophenyl)ethanone and granular tin.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask. An exothermic reaction may occur, so careful addition is crucial.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

-

Basification: Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a solid.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.

-

Aromatic Protons (δ 6.0-7.5 ppm): The three protons on the benzene ring will appear in the aromatic region. Due to the electron-donating effects of the two amino groups and the electron-withdrawing effect of the acetyl group, these protons will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet).

-

Amino Protons (δ 3.5-5.0 ppm): The four protons of the two amino groups will likely appear as two broad singlets in the midfield region of the spectrum. The exact chemical shift can be concentration-dependent and may be affected by the solvent.

-

Methyl Protons (δ ~2.5 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~197 ppm): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift.[6]

-

Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbons attached to the amino groups will be shielded (shifted upfield), while the carbon attached to the acetyl group will be deshielded (shifted downfield).[7]

-

Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group will appear at a characteristic upfield chemical shift.[6]

FTIR Spectroscopy (Predicted):

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3200-3500 cm⁻¹): Two or more sharp to medium bands in this region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

C=O Stretching (~1660 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group of the ketone, conjugated with the aromatic ring.

-

C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several bands of varying intensity will be observed in this region due to the C=C stretching vibrations within the benzene ring.

-

C-N Stretching (1250-1350 cm⁻¹): A medium to strong band in this region is expected for the stretching vibration of the aromatic C-N bond.

Mass Spectrometry (Predicted):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺) (m/z 150): The molecular ion peak corresponding to the molecular weight of the compound should be observed.

-

[M-15]⁺ (m/z 135): A prominent peak resulting from the alpha-cleavage and loss of a methyl radical (•CH₃) from the acetyl group is expected.[2][8]

-

[M-43]⁺ (m/z 107): A peak corresponding to the loss of the entire acetyl group (•COCH₃) is also possible.

Applications in Synthesis: A Gateway to Diverse Molecular Architectures

The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex molecules with valuable properties.

Synthesis of Benzimidazoles for Medicinal Chemistry

The ortho-diamine functionality of this compound makes it an ideal starting material for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[9][10][11] The general synthesis involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative).

Reaction Workflow for Benzimidazole Synthesis:

Caption: General synthetic routes to benzimidazoles.

The resulting 2-substituted benzimidazoles bearing an acetyl group at the 5- (or 6-) position can be further functionalized, providing a scaffold for the development of novel therapeutic agents. Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11]

Precursor for High-Performance Polybenzimidazoles (PBIs)

This compound can serve as a monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[12][13] PBIs are typically synthesized through the polycondensation of tetraamines with dicarboxylic acids or their derivatives. The di-functionality of this compound allows for its incorporation into polymer chains, potentially modifying the properties of the resulting PBI.

Properties and Applications of Polybenzimidazoles:

-

High Thermal Stability: PBIs can withstand continuous use at elevated temperatures, making them suitable for applications in aerospace, protective apparel for firefighters, and industrial insulation.[12][14][15]

-

Chemical Resistance: These polymers exhibit excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.[14]

-

Mechanical Strength: PBIs possess high tensile strength and modulus, contributing to their durability and use as reinforcing agents in composites.[16]

-

Applications:

Development of Corrosion Inhibitors

Organic compounds containing nitrogen and/or sulfur atoms, particularly amines and diamines, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments.[17][18][19][20] The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal surface, forming a protective film that inhibits the corrosion process. This compound, with its two amino groups and aromatic ring, possesses the structural features conducive to effective corrosion inhibition. The presence of the acetyl group can further influence its adsorption characteristics on the metal surface.

Mechanism of Corrosion Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencing.com [sciencing.com]

- 4. Chemistry Lab: Selective Reductions of m-Nitroacetophenone [desklib.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. scribd.com [scribd.com]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polybenzimidazole - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. lairdplastics.com [lairdplastics.com]

- 16. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onepetro.org [onepetro.org]

- 18. researchjournal.co.in [researchjournal.co.in]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3,4-Diaminophenyl)ethanone: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,4-Diaminophenyl)ethanone, a versatile aromatic amine of significant interest in chemical synthesis and pharmaceutical development. This document delves into its core molecular features, physicochemical properties, and key applications, offering a consolidated resource for professionals in the field.

Introduction: The Significance of this compound

This compound, also known as 3',4'-Diaminoacetophenone, is a key organic intermediate characterized by an acetophenone core substituted with two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules. Its primary utility lies in its capacity to serve as a precursor for the construction of diverse molecular architectures, which are fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials. The presence of both the amino and acetyl functionalities allows for a range of chemical transformations, positioning it as a critical component in medicinal chemistry and materials science.

Molecular Structure and Identification

The structural integrity of this compound is foundational to its chemical behavior. A thorough understanding of its molecular framework and associated identifiers is paramount for its effective utilization in research and development.

2D Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an acetyl group (-COCH₃) and two amino groups (-NH₂) at the 3 and 4 positions, respectively.

Caption: 2D Molecular Structure of this compound

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is used.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 21304-39-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3][4] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)N | [5] |

| InChI | InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 | [1][5] |

| InChIKey | FFVSGYAQHXJFAL-UHFFFAOYSA-N | [1][2][5] |

Molecular Weight and Physicochemical Properties

The molecular weight and physicochemical properties of this compound are crucial for experimental design, reaction stoichiometry, and formulation development.

Molecular Weight

The molecular weight of a compound is a fundamental physical property.

| Parameter | Value | Source |

| Molecular Weight | 150.18 g/mol | [1] |

| Monoisotopic Mass | 150.079312947 Da | [1][5] |

| Exact Mass | 150.18 | [2] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 132-133 °C | [2] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [2] |

| Polar Surface Area | 69.1 Ų | [2][6] |

| XLogP3 | 0.3 | [2][5] |

Synthesis and Reactivity

Synthesis Methods

A documented method for the preparation of this compound involves the reduction of 4-ethynyl-3-nitroaniline using iron powder.[7] This one-pot reaction combines the reduction of the nitro group and the hydration of the ethynyl group, offering a simplified and environmentally conscious approach by avoiding the use of concentrated nitric and sulfuric acids.[7]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the two amino groups and the acetyl group.

-

Amino Groups: The ortho-disposed amino groups are nucleophilic and can readily participate in condensation reactions to form heterocyclic systems. This is a cornerstone of its utility in synthesizing various pharmacologically active scaffolds.

-

Acetyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, and the alpha-methyl protons are weakly acidic, allowing for enolate formation and subsequent aldol-type reactions.

Applications in Research and Development

The versatile nature of this compound has led to its application in several areas of chemical and pharmaceutical science.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its diamine structure is particularly valuable for creating complex molecules with potential biological activity.[4] For instance, derivatives of diaminophenyl ethanone have been explored for their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT).[8]

Synthesis of Dyes and Pigments

Historically and currently, aromatic amines are foundational in the production of dyes. This compound is utilized in the synthesis of azo dyes, which are widely employed in the textile industry for their vibrant colors and stability.[4]

Materials Science

The aromatic amine functionalities also lend themselves to applications in materials science. It is used in the development of organic semiconductors and conductive polymers, where the amine groups contribute to the material's electron transport properties.[4]

Corrosion Inhibition

Another notable application is its use in the formulation of corrosion inhibitors for metals. The molecule can adsorb onto metal surfaces, forming a protective layer that mitigates degradation in industrial environments.[4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2] It should be stored in a well-ventilated, dark, and dry place, with the container tightly sealed.[2]

Conclusion

This compound is a molecule of considerable scientific and industrial importance. Its well-defined molecular structure and versatile reactivity make it an indispensable tool for chemists and pharmaceutical scientists. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel compounds and the development of advanced materials.

References

- 1. This compound | C8H10N2O | CID 432723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. 21304-39-2(this compound) | Kuujia.com [kuujia.com]

- 7. CN116102440A - Preparation method of 1- (3, 4-diaminophenyl) ethanone - Google Patents [patents.google.com]

- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-(3,4-Diaminophenyl)ethanone

Introduction

1-(3,4-Diaminophenyl)ethanone, also known as 3',4'-diaminoacetophenone, is a vital aromatic ketone intermediate in various synthetic pathways, particularly in the pharmaceutical and dye industries.[1] Its molecular structure, featuring a benzene ring substituted with two amine groups and an acetyl group, gives rise to a unique spectral signature. A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in complex reaction mechanisms.

This technical guide provides a comprehensive analysis of the expected spectral data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide will leverage established principles of spectroscopy and draw upon data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach ensures a robust and scientifically grounded understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.2 - 7.4 | d | 1H |

| H-5 | ~6.7 - 6.9 | d | 1H |

| H-6 | ~6.5 - 6.7 | dd | 1H |

| -NH₂ (C-3) | ~3.5 - 4.5 | br s | 2H |

| -NH₂ (C-4) | ~3.5 - 4.5 | br s | 2H |

| -COCH₃ | ~2.5 | s | 3H |

Interpretation

-

Aromatic Protons: The benzene ring protons will exhibit a characteristic splitting pattern. The proton at the 2-position (H-2) is ortho to the acetyl group and will be the most deshielded, appearing as a doublet. The proton at the 5-position (H-5) is ortho to an amino group and will also be a doublet. The proton at the 6-position (H-6) is coupled to both H-2 and H-5 and will therefore appear as a doublet of doublets.

-

Amine Protons: The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.[2]

-

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet, typically around 2.5 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 - 200 |

| C-1 | ~125 - 130 |

| C-2 | ~130 - 135 |

| C-3 | ~140 - 145 |

| C-4 | ~145 - 150 |

| C-5 | ~115 - 120 |

| C-6 | ~110 - 115 |

| -COCH₃ | ~25 - 30 |

Interpretation

-

Carbonyl Carbon: The carbon of the carbonyl group is significantly deshielded and will appear at the lowest field, typically above 190 ppm.[3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the electron-donating amino groups (C-3 and C-4) will be shielded and appear at a higher field compared to the carbon attached to the electron-withdrawing acetyl group (C-1). The remaining aromatic carbons will have shifts in the typical aromatic region (110-150 ppm).

-

Acetyl Carbon: The methyl carbon of the acetyl group will be found at a high field, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectral Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Interpretation

-

N-H Stretching: The presence of two primary amine groups will give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band in the range of 1660-1680 cm⁻¹ is characteristic of an aromatic ketone. Conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone.

-

C=C and C-N Stretching: The aromatic C=C stretching vibrations will appear in the 1550-1650 cm⁻¹ region. The C-N stretching of the aromatic amines will be observed between 1250 and 1350 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀N₂O), which is 150.18 g/mol .[4]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized acylium ion at m/z 135.

-

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a diaminophenyl radical.

-

Figure 2: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous characterization of its molecular structure. The predicted data and interpretations presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate. By understanding its spectral fingerprint, professionals in drug development and other fields can ensure the identity and purity of their materials, leading to more reliable and reproducible synthetic outcomes.

References

A Technical Guide to the Solubility of 1-(3,4-Diaminophenyl)ethanone in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Diaminophenyl)ethanone, a critical intermediate in the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.

Introduction: The Significance of Solubility for this compound

This compound, with its unique arrangement of a ketone and two primary amine functional groups on an aromatic ring, presents a versatile molecular scaffold.[2][3] Its applications as a building block in the synthesis of dyes, pigments, organic semiconductors, and pharmacologically active molecules underscore the importance of understanding its behavior in various solvent systems.[1] Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. An in-depth knowledge of its solubility is therefore paramount for process optimization and achieving desired product attributes.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][4] |

| Melting Point | 132-133 °C | [2] |

| Appearance | Solid | [3] |

| XLogP3 | 0.3 | [2][4] |

| Polar Surface Area (PSA) | 69.1 Ų | [2][4] |

The relatively low XLogP3 value of 0.3 suggests that this compound is not excessively lipophilic.[2][4] Furthermore, the significant Polar Surface Area (PSA) of 69.1 Ų highlights the molecule's polar nature, primarily due to the two amine groups and the carbonyl group.[2][4] These structural features allow for hydrogen bonding, a key factor influencing solubility.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents.[5] The presence of both hydrogen bond donors (the -NH₂ groups) and a hydrogen bond acceptor (the C=O group) suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene.

A Systematic Approach to Solubility Determination: Experimental Protocol

To quantitatively assess the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

References

1-(3,4-Diaminophenyl)ethanone melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,4-Diaminophenyl)ethanone

Introduction

This compound, also known as 3',4'-Diaminoacetophenone (CAS No: 21304-39-2), is a pivotal intermediate in synthetic organic chemistry.[1] Its unique structure, featuring an acetophenone core with vicinal amino groups, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, dyes, and pigments.[2] In the realm of drug development and materials science, this compound serves as a building block for creating complex molecules with specific biological activities or electronic properties, including potential applications in anticancer agents and organic semiconductors.[2][3]

The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research. These parameters are not merely data points; they are critical indicators of a substance's identity, purity, and stability.[4][5] For researchers and drug development professionals, an accurate understanding of these properties is indispensable for designing reaction conditions, developing purification strategies, and ensuring the consistency and quality of synthesized materials. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its proper handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 21304-39-2 | [1][6] |

| Molecular Formula | C₈H₁₀N₂O | [1][7] |

| Molecular Weight | 150.18 g/mol | [1][8] |

| Physical Form | Solid | [7] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | Not available (N/A) | [9] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [1] |

Note on Boiling Point: An experimental boiling point for this compound at standard atmospheric pressure is not reported. This is common for organic solids with relatively high melting points and polar functional groups, which tend to decompose at the high temperatures required for boiling. Determination would likely necessitate vacuum distillation to lower the boiling temperature and prevent thermal degradation.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

Principle of Capillary Melting Point Determination

The most common method involves heating a small, finely powdered sample in a sealed capillary tube. The sample is heated slowly in a controlled apparatus (such as a Mel-Temp or Thiele tube), and the temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting range.[10] A slow heating rate (approx. 1-2°C per minute) is critical for ensuring thermal equilibrium between the sample, the thermometer, and the heating medium, which is essential for an accurate measurement.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.[10]

-

Press the open end of a glass capillary tube into the powder. A small amount of the sample will be forced into the tube.

-

-

Packing the Sample:

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom.[10]

-

Alternatively, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop to achieve tight packing.

-

The final packed sample height should be approximately 1-2 cm.[10][11]

-

-

Measurement with a Digital Melting Point Apparatus (e.g., DigiMelt):

-

Insert the packed capillary tube into the sample holder of the apparatus.[5]

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating ramp (e.g., 10-20°C/minute) to find an approximate range.[5]

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

For an accurate measurement, set a slow heating ramp rate of 1-2°C per minute, starting about 10-15°C below the expected melting point.[5]

-

-

Data Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts, leaving a clear liquid.

-

The melting point is reported as the range T₁ – T₂. For this compound, this should be close to 132-133 °C.[1]

-

Workflow for Melting Point Determination```dot

Caption: Workflow for micro-determination of a liquid's boiling point.

Conclusion: Significance in Research and Development

An accurate melting point of 132-133 °C serves as a reliable benchmark for the identity and purity of synthesized this compound. In a research or drug development pipeline, this value is used as a quality control parameter to ensure that starting materials meet the required specifications before being carried forward into complex, multi-step syntheses. A broad or depressed melting range would immediately signal the presence of impurities, prompting further purification. While the atmospheric boiling point is not practically relevant due to thermal instability, understanding this limitation is crucial. It informs the scientist that high-temperature reaction conditions should be avoided and that purification techniques like high-vacuum distillation or recrystallization are more appropriate than atmospheric distillation. Ultimately, the rigorous characterization of these fundamental properties underpins the synthesis of novel compounds with high purity and integrity, which is paramount for reliable and reproducible scientific outcomes.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. a2bchem.com [a2bchem.com]

- 7. 3-4-diaminoacetophenone | CymitQuimica [cymitquimica.com]

- 8. This compound | C8H10N2O | CID 432723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

1-(3,4-Diaminophenyl)ethanone material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 1-(3,4-Diaminophenyl)ethanone

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. 21304-39-2), tailored for researchers, scientists, and drug development professionals. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes key safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Profile

This compound, also known as 3',4'-Diaminoacetophenone, is an aromatic amine and a valuable intermediate in the synthesis of various molecules, including dyes, pigments, and pharmaceutical compounds.[1] Its dual amine functionality makes it a versatile building block, but also necessitates careful handling due to the inherent reactivity and potential biological activity of aromatic amines.

A fundamental understanding of its physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21304-39-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3][4] |

| Molecular Weight | 150.18 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 132-133 °C | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

| Synonyms | 3',4'-Diaminoacetophenone, 4-Acetyl-1,2-phenylenediamine |[3] |

GHS Hazard Assessment and Toxicological Insights

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for anticipating risks and implementing appropriate safety measures. The primary hazards are associated with acute toxicity, skin irritation, and severe eye damage.[3][4]

Caption: GHS hazard profile for this compound.

Table 2: GHS Hazard Classification

| GHS Class | Hazard Code | Hazard Statement | Signal Word |

|---|---|---|---|

| Acute toxicity, Oral | H302 | Harmful if swallowed | Warning / Danger |

| Skin irritation | H315 | Causes skin irritation | Warning / Danger |

| Serious eye damage | H318 | Causes serious eye damage | Danger |

| Specific target organ toxicity | H335 | May cause respiratory irritation | Warning / Danger |

Toxicological Interpretation for the Researcher:

-

H302 (Harmful if swallowed): This classification indicates significant oral toxicity. The primary risk is accidental ingestion through contaminated hands or equipment. This underscores the critical importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[3]

-

H315 (Causes skin irritation): Direct contact with the solid or solutions can cause inflammation, redness, and discomfort.[4] Aromatic amines as a class are known for their potential to be absorbed through the skin, making this a significant route of exposure.

-

H318 (Causes serious eye damage): This is the most severe hazard classification for this compound, indicating a risk of irreversible damage to eye tissue upon contact.[4] This is a non-negotiable mandate for using chemical splash goggles, not just safety glasses, as the primary form of eye protection.

-

H335 (May cause respiratory irritation): As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[4] Handling the powder can generate dust, which may irritate the mucous membranes and upper respiratory tract.[5] This necessitates the use of engineering controls like a chemical fume hood.

Exposure Prevention and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to control the inhalation of dust.[6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[7][8]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][9] Their location should be known to all personnel working in the area.

Personal Protective Equipment (PPE) Protocol:

This protocol should be treated as a self-validating system; a failure in one component compromises the entire system.

-

Eye and Face Protection:

-

Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical splash goggles.

-

Rationale: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses offer insufficient protection from dust and splashes.[4] Goggles provide a seal around the eyes.

-

Enhanced Precaution: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

-

-

Skin Protection:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] For prolonged handling or when working with solutions, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs.

-

-

Respiratory Protection:

-

Standard Handling: When using a fume hood, additional respiratory protection is typically not required.

-

Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters may be necessary.[9] All respirator use requires prior medical clearance and fit-testing.

-

Safe Handling, Storage, and Incompatibility

Protocol for Handling Solid this compound:

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.

-

Work Area: Designate a specific area within the fume hood for handling this compound.

-

Weighing: Use a disposable weigh boat. Handle the container and spatula with care to minimize dust generation. Avoid scooping in a manner that creates a plume of powder.

-

Transfers: If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Tightly seal the source container immediately after use.[3]

-

Decontamination: Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[2]

-

Location: Keep in a dark place, as aromatic amines can be sensitive to light.[2] Store away from incompatible materials.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Acids, Acid Anhydrides, Acid Chlorides: Can cause strong exothermic reactions.

Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work with the compound.[12]

Caption: Workflow for responding to an accidental spill.

First Aid Measures:

-

General Advice: In case of any exposure, seek medical advice immediately and show the safety data sheet to the attending physician.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Due to the risk of serious eye damage, immediate medical attention is mandatory.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water.[7] Seek medical attention if irritation develops or persists.[10]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[13]

Fire and Explosion Hazard Management

While not flammable under normal conditions, understanding its behavior in a fire is a key part of a complete safety profile.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Choose the extinguishing agent appropriate for the surrounding fire.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7]

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with hazardous decomposition products.[7][10]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 21304-39-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H10N2O | CID 432723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. fishersci.com [fishersci.com]

- 12. Section 4 of the Safety Data Sheet – First Aid Measures Explained [sds-create.pl]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of 1-(3,4-Diaminophenyl)ethanone: A Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(3,4-diaminophenyl)ethanone, a versatile bifunctional aromatic compound. By virtue of its vicinal diamine and acetyl functionalities, this molecule serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds and polymeric materials. This document will delve into the synthetic pathways leveraging this unique chemical architecture, with a primary focus on its utility in the development of bioactive benzimidazoles for medicinal chemistry and high-performance aromatic polyamides for materials science. Detailed experimental protocols, mechanistic insights, and a critical analysis of the structure-property relationships will be presented to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable chemical intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as 3',4'-diaminoacetophenone, is an aromatic organic compound featuring both an acetyl group and a 1,2-diaminobenzene (ortho-phenylenediamine) moiety.[1][2][3] This unique combination of reactive sites makes it a highly valuable and versatile building block in synthetic chemistry. The ortho-diamine functionality is a classic precursor for the formation of various fused heterocyclic systems, most notably benzimidazoles, while the amino groups also allow for its use as a diamine monomer in polymerization reactions. The acetyl group, in turn, can be a site for further chemical modification, influencing the electronic properties and biological activity of the resulting derivatives.

This guide will illuminate the synthetic possibilities stemming from this core structure, providing a scientifically rigorous overview of its applications in key research areas. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and foster innovation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in research.

| Property | Value | Reference |

| CAS Number | 21304-39-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 132-133 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in polar organic solvents |

Core Application in Medicinal Chemistry: Synthesis of Bioactive Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[4][5] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][6][7] this compound serves as an excellent starting point for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, where the acetyl group can be retained as a key pharmacophoric feature or be further functionalized.

Synthetic Strategy: The Phillips Condensation and Related Methodologies

The most common route to benzimidazoles from ortho-phenylenediamines is the Phillips condensation, which involves the reaction with an aldehyde.[8][9] The reaction proceeds through the formation of a Schiff base, followed by cyclization and subsequent oxidation.

DOT Script for Benzimidazole Synthesis Workflow

Caption: General workflow for the synthesis of 2-aryl-5-acetyl-1H-benzimidazoles.

Causality in Experimental Design: Catalyst and Solvent Selection

The choice of catalyst and solvent system is critical for achieving high yields and purity in benzimidazole synthesis. While the classical Phillips condensation often requires harsh conditions, modern methodologies employ a variety of catalysts to promote the reaction under milder conditions. These include Lewis acids, Brønsted acids, and transition metal catalysts. The selection of an appropriate catalyst depends on the reactivity of the aldehyde and the desired reaction time.[8][9] For instance, electron-donating groups on the aromatic aldehyde may require a stronger acid catalyst to facilitate the initial condensation step.

Water has emerged as a green and efficient solvent for this transformation, often leading to simplified work-up procedures and improved yields.[10]

Experimental Protocol: Synthesis of 2-Aryl-5-acetyl-1H-benzimidazoles

This protocol provides a general method for the synthesis of 2-arylbenzimidazoles from this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Acetic Acid

-

Catalyst (e.g., p-toluenesulfonic acid, ferric chloride)

-

Sodium bicarbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-5-acetyl-1H-benzimidazole.

Self-Validation:

-

The purity of the synthesized compound should be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

-

Structural confirmation should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential as Kinase Inhibitors and Anticancer Agents

The acetyl group at the 5-position of the benzimidazole ring, derived from this compound, offers a crucial handle for further synthetic modifications to develop potent kinase inhibitors. Kinase inhibitors are a major class of anticancer drugs, and the benzimidazole scaffold is a common core in many such agents.[6] The acetyl group can be transformed into various functional groups, such as oximes, hydrazones, or other heterocyclic rings, to explore the structure-activity relationship (SAR) and optimize binding to the kinase active site.[7]

DOT Script for Kinase Inhibitor Development Logic

Caption: Logical progression for developing kinase inhibitors from this compound.

Advanced Materials Science: A Monomer for High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[8] These properties make them suitable for demanding applications in aerospace, automotive, and protective apparel industries. The two amino groups of this compound allow it to function as a diamine monomer in polycondensation reactions with diacyl chlorides to form aromatic polyamides.

Polymerization Strategy: Low-Temperature Solution Polycondensation

The synthesis of aromatic polyamides is typically achieved through low-temperature solution polycondensation of a diamine with a diacyl chloride in an amide-type solvent.[11] This method allows for the formation of high molecular weight polymers under relatively mild conditions.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol outlines a general procedure for the synthesis of an aromatic polyamide using this compound.

Materials:

-

This compound

-

Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride (optional, to enhance solubility)

-

Methanol

-

Distilled water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc. If desired, add anhydrous lithium chloride to the solvent before adding the diamine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the aromatic diacyl chloride (1 equivalent) to the stirred solution.

-

Continue stirring at 0 °C for 1-2 hours and then allow the reaction to proceed at room temperature for 12-24 hours.

-

Pour the viscous polymer solution into a large volume of methanol or water to precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

-

Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Self-Validation:

-

The inherent viscosity of the polymer should be determined to estimate the molecular weight.

-

The polymer structure should be confirmed by FTIR and NMR spectroscopy.

-

Thermal properties (glass transition temperature, thermal decomposition temperature) should be characterized by techniques such as DSC and TGA.

Influence of the Acetyl Group on Polymer Properties

The presence of the acetyl group in the polymer backbone is expected to influence the final properties of the polyamide. This group can increase the polarity of the polymer, potentially affecting its solubility and moisture absorption. Furthermore, the acetyl group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

Emerging Applications

Corrosion Inhibitors

Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[1][4][5] The nitrogen atoms in the benzimidazole ring can coordinate with the metal surface, forming a protective film that inhibits corrosion. The acetyl-substituted benzimidazoles derived from this compound are promising candidates for this application, with the potential for strong adsorption onto metal surfaces.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its bifunctional nature allows for the efficient construction of complex heterocyclic systems and high-performance polymers. This guide has provided a comprehensive overview of its primary research applications, supported by detailed synthetic protocols and mechanistic insights. It is anticipated that the information presented herein will serve as a valuable resource for scientists and researchers, stimulating further investigation into the diverse applications of this versatile molecule and paving the way for the development of novel bioactive compounds and advanced materials.

References

- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ineosopen.org [ineosopen.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Benzimidazole corrosion inhibition performance: A DFT Study (2018) | Farid Wajdi | 4 Citations [scispace.com]

- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 11. www2.ictp.csic.es [www2.ictp.csic.es]

A Technical Guide to the Chemical Reactivity and Stability of 1-(3,4-Diaminophenyl)ethanone: A Key Intermediate in Pharmaceutical and Materials Science

Abstract

1-(3,4-Diaminophenyl)ethanone, also known as 4-acetyl-1,2-phenylenediamine, is a pivotal bifunctional aromatic compound. Its unique molecular architecture, featuring an o-phenylenediamine moiety and an acetyl group, renders it a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its key chemical transformations, potential degradation pathways, and recommended protocols for its handling, storage, and stability assessment.

Introduction: The Significance of this compound

This compound (CAS No: 21304-39-2) is a solid organic compound with a molecular weight of 150.18 g/mol .[5][6][7] Its structure is characterized by a benzene ring substituted with two adjacent amino groups and an acetyl group. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for the synthesis of diverse and complex molecular scaffolds.

The o-phenylenediamine core is particularly important for its ability to undergo cyclocondensation reactions to form various heterocyclic systems, such as benzodiazepines and quinoxalines, which are prevalent in many biologically active compounds.[8] Furthermore, the acetyl group can participate in a range of chemical transformations, including condensation and oxidation reactions, further expanding its synthetic utility.[9] Its applications span from the development of pharmaceutical intermediates to the synthesis of dyes, pigments, and organic semiconductors.[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [6][10] |

| Molecular Weight | 150.18 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| Melting Point | 132-133 °C | [10] |

| Purity | Typically ≥95% | [5] |

Safety Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10][11]

Chemical Reactivity: A Versatile Synthetic Building Block

The reactivity of this compound is dominated by the nucleophilicity of its two amino groups and the electrophilicity of the acetyl carbonyl carbon. This dual reactivity allows for a rich and diverse range of chemical transformations.

Cyclocondensation Reactions: Gateway to Heterocycles

The most prominent application of this compound is in cyclocondensation reactions, where the two adjacent amino groups react with a bifunctional electrophile to form a new heterocyclic ring. This is a powerful strategy for the synthesis of privileged scaffolds in medicinal chemistry.

A prime example is the synthesis of quinoxaline derivatives through the reaction of this compound with α-dicarbonyl compounds. The reaction proceeds through a sequential condensation mechanism, forming a stable, aromatic heterocyclic system.[8]

Experimental Protocol: Synthesis of an Exemplary Quinoxaline Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add the α-dicarbonyl compound (e.g., glyoxal or a 1,2-diketone) (1.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of quinoxaline derivatives.

Condensation Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles.[12][13] For instance, it can react with hydroxylamine to form an oxime or with hydrazines to yield hydrazones. These reactions are often the initial step in the synthesis of more complex heterocyclic systems like pyrazoles.

Oxidation Reactions

The amino groups of this compound are susceptible to oxidation.[8] Oxidizing agents can lead to the formation of colored products, and in some cases, polymerization. The oxidation of o-phenylenediamine derivatives is a well-known process that can lead to the formation of phenazines.[14] This reactivity underscores the importance of storing the compound under an inert atmosphere and away from oxidizing agents.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in the pharmaceutical industry where purity is paramount. Aromatic amines, in general, are susceptible to degradation through several pathways.[5][6]

Recommended Storage Conditions: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a dark and dry place, at a refrigerated temperature of 2-8°C.[5]

Oxidative Degradation

The primary degradation pathway for this compound is likely to be oxidation. The electron-rich aromatic ring and the two amino groups are prone to attack by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of highly colored dimeric and polymeric impurities. The initial step in the oxidation of o-phenylenediamines often involves the formation of a diimine, which can then undergo further reactions.

Caption: Proposed oxidative degradation pathway.

Photodegradation

Aromatic amines are known to be susceptible to photodegradation upon exposure to UV light.[5][6] This can lead to the formation of radicals and subsequent complex degradation products. Therefore, it is crucial to protect this compound from light during storage and handling.

Thermal Degradation

While the melting point of this compound is relatively high, prolonged exposure to elevated temperatures can lead to thermal degradation. The specific degradation products would depend on the temperature and atmosphere (inert or oxidative).

Hydrolytic Stability

Given the absence of readily hydrolyzable functional groups like esters or amides directly attached to the aromatic ring in a way that would lead to ring cleavage under typical conditions, this compound is expected to be relatively stable to hydrolysis across a range of pH values. However, extreme pH and high temperatures could potentially promote degradation.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of this compound and identify its potential degradation products, a forced degradation study is indispensable.[4][15][16][17] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would encounter during routine handling and storage.

Protocol: Forced Degradation Study of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for the same time points.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for the specified time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period. Also, heat the stock solution at 60-80°C.

-

Photodegradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm and 365 nm) for a set duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for the identification of degradation products. The HPLC method should be capable of separating the parent compound from all significant degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles | Semantic Scholar [semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. dl.edi-info.ir [dl.edi-info.ir]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

- 13. agilent.com [agilent.com]

- 14. scispace.com [scispace.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

A Comprehensive Technical Guide to the Computational Analysis of 1-(3,4-Diaminophenyl)ethanone for Drug Discovery Applications

Executive Summary

1-(3,4-Diaminophenyl)ethanone is a versatile organic intermediate utilized in the synthesis of dyes, polymers, and pharmaceutical compounds.[1] Its molecular architecture, featuring a phenyl ring substituted with two amine groups and an acetyl group, presents a compelling scaffold for medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of a multi-faceted computational chemistry workflow designed to thoroughly characterize this molecule and evaluate its potential as a therapeutic agent. We move beyond a simple recitation of methods to explain the scientific rationale behind each computational step, grounding our protocols in established best practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery. The workflow encompasses quantum mechanical (QM) calculations to define intrinsic molecular properties and a structure-based drug design cascade, including molecular docking, molecular dynamics (MD), and ADMET profiling, using a relevant oncology target as a case study.

Section 1: Foundational Understanding of this compound